molecular formula C10H9F6NO B2522567 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol CAS No. 852392-17-7

2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

Cat. No.: B2522567
CAS No.: 852392-17-7
M. Wt: 273.178
InChI Key: QEOWKUPKTNBURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a useful research compound. Its molecular formula is C10H9F6NO and its molecular weight is 273.178. The purity is usually 95%.
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Scientific Research Applications

Biocatalytic Synthesis and Optimization

(Yu et al., 2018) and (Li et al., 2013) explored the enzymatic synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using novel biocatalysts. Yu et al. (2018) discovered an NADPH-dependent enzyme from Burkholderia cenocepacia with excellent anti-Prelog’s stereoselectivity, demonstrating its potential in pharmaceutical applications. Li et al. (2013) developed an efficient process using Trichoderma asperellum ZJPH0810, highlighting the role of dual cosubstrate systems in enhancing bioreduction efficiency.

(Ouyang et al., 2013) focused on the synthesis using Leifsonia xyli, employing isopropanol as a co-substrate for cofactor recycling, indicating a high yield and enantiomeric excess. This research underscores the importance of optimizing reaction conditions for achieving high efficiency in chiral alcohol production.

Photocatalytic Hydrogenation Systems

(Yin et al., 2021) introduced a biohybrid photocatalytic system for synthesizing (R)-1-[3,5-Bis(trifluoromethyl)phenyl] ethanol, showcasing an innovative approach to sustainable drug production. The use of TiO2 nanotubes and artificial cross-linked enzymes highlights the potential for green chemistry in pharmaceutical synthesis.

Antimicrobial Applications

(Vora & Vyas, 2019) explored the synthesis of novel compounds using 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol derivatives, evaluating their antimicrobial activity. This study broadens the scope of applications for such compounds beyond their role as intermediates in drug synthesis.

Kinetic Resolution and Enantioselectivity

The studies by (Wang, 2013) and others demonstrate the versatility of this compound in synthetic organic chemistry, particularly in producing enantiomerically pure compounds. These findings underscore the importance of chirality in pharmaceuticals and the continuous search for efficient, selective methods for synthesizing chiral intermediates.

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is the human neurokinin-1 (NK-1) receptor . The NK-1 receptor is a G-protein coupled receptor in the tachykinin family of neuropeptides, which plays a crucial role in the transmission of pain signals in the central and peripheral nervous system .

Mode of Action

This compound interacts with its target, the NK-1 receptor, by binding to it. This binding inhibits the action of the natural ligand of the NK-1 receptor, Substance P, a neuropeptide involved in pain transmission

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in pain transmission. By inhibiting the action of Substance P at the NK-1 receptor, this compound can potentially disrupt the transmission of pain signals, providing an analgesic effect

Pharmacokinetics

It is synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone, in which enantioselectivity and sufficient active hydrogen are key to restricting the reaction .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its potential analgesic effects due to the inhibition of Substance P action at the NK-1 receptor . This could potentially lead to a decrease in the perception of pain.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s production was significantly enhanced by employing a novel dual cosubstrate-coupled system for cofactor recycling . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol plays a significant role in biochemical reactions . It is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This process uses ethanol and glycerol as dual cosubstrate for cofactor recycling .

Cellular Effects

The cellular effects of this compound are primarily observed in its interaction with Candida tropicalis 104 . In a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition, it showed high production with Candida tropicalis 104 .

Molecular Mechanism

The molecular mechanism of this compound involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . For instance, in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition, it showed high production with Candida tropicalis 104 .

Metabolic Pathways

The metabolic pathways of this compound involve the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Properties

IUPAC Name

2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOWKUPKTNBURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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